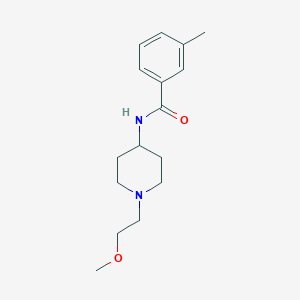

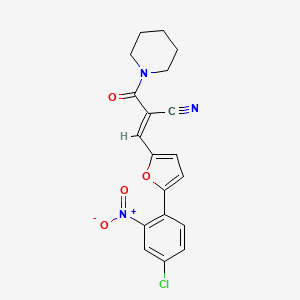

![molecular formula C21H25ClN6O4 B2859706 methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 851940-47-1](/img/structure/B2859706.png)

methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a piperazine ring, a purine ring, and an acetate group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The purine ring is a key component of many biological molecules, including DNA and RNA. The acetate group is often used in organic chemistry as a good leaving group or as a protecting group for alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

Polyamides Containing Theophylline and Piperazine Units

Research by Hattori and Kinoshita (1979) delved into the synthesis of polyamides incorporating theophylline and piperazine derivatives. These polyamides, characterized by their solubility in DMSO, formic acid, and water for certain derivatives, highlight the potential of integrating complex organic molecules into polymers for enhanced material properties. This work indicates a pathway for developing new materials with tailored chemical and physical properties for industrial and biomedical applications (Hattori & Kinoshita, 1979).

Medicinal Chemistry and Drug Design

Antagonistic Properties of Piperazine Derivatives

Shim et al. (2002) investigated the molecular interaction of a piperazine derivative with the CB1 cannabinoid receptor, revealing insights into the structural basis of antagonist activity. The study underscores the therapeutic potential of piperazine derivatives in designing drugs targeting cannabinoid receptors, which could be pivotal for treating diseases related to the endocannabinoid system (Shim et al., 2002).

Synthesis of Xanthene Derivatives for Antiasthmatic Activity

A study by Bhatia et al. (2016) on the development of xanthene derivatives, incorporating piperazine units, for their antiasthmatic activity illustrates the potential of such compounds in pharmacological applications. These findings suggest a promising avenue for the development of new treatments for asthma and related respiratory conditions (Bhatia et al., 2016).

Chemical Transformations and Synthesis

1-Organosulfonyl-2-sila-5-piperazinones Synthesis

Research by Shipov et al. (2013) focused on synthesizing and characterizing 1-organosulfonyl-2-sila-5-piperazinones, demonstrating the utility of these compounds in various synthetic applications. This work contributes to the field of organometallic chemistry, offering new methods for constructing complex molecules with potential applications in catalysis, material science, and pharmaceutical synthesis (Shipov et al., 2013).

Eigenschaften

IUPAC Name |

methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,7-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOSEBKECIMMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

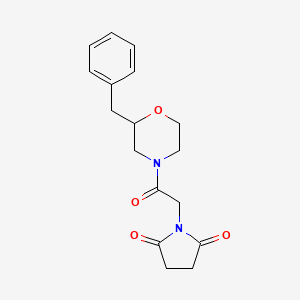

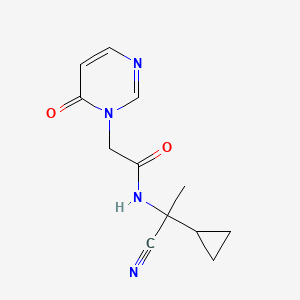

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)

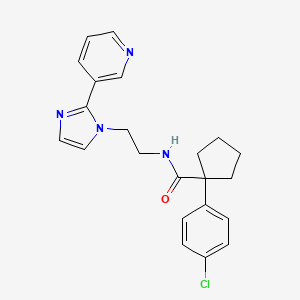

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)

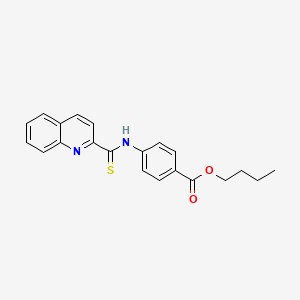

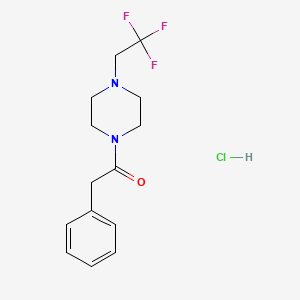

![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)

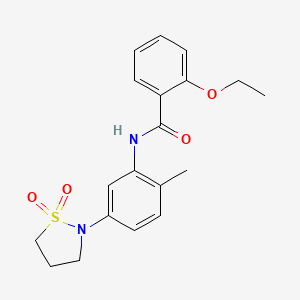

![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2859637.png)

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2859641.png)